2-([1,1'-Biphenyl]-4-yl)pyridine
CAS No.: 93324-66-4
Cat. No.: VC17593418
Molecular Formula: C17H13N
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93324-66-4 |
|---|---|
| Molecular Formula | C17H13N |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)pyridine |
| Standard InChI | InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H |
| Standard InChI Key | LFIPLQWBFZMHQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
2-([1,1'-Biphenyl]-4-yl)pyridine consists of a pyridine ring substituted at the 2-position with a biphenyl group. The biphenyl moiety adopts a planar conformation due to π-π interactions between the two phenyl rings, as observed in single-crystal X-ray diffraction studies of analogous biphenyl-pyridine derivatives . The dihedral angle between the pyridine and biphenyl groups typically ranges between 15° and 30°, allowing for conjugation across the system while maintaining steric feasibility.
Crystallographic Data
In related structures such as 4,4'-[4-([1,1'-biphenyl]-4-yl)pyridine-2,6-diyl]dianiline, the biphenyl-pyridine core exhibits a triclinic crystal system with space group P-1 and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.5°, β = 76.3°, γ = 81.2° . These metrics suggest tight molecular packing facilitated by hydrogen bonding between amine groups and π-stacking interactions.
Synthetic Methodologies
Two-Step Bromination-Esterification
A general synthesis route involves:
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Bromination: Refluxing 1-([1,1'-biphenyl]-4-yl)ethan-1-one with N-bromosuccinimide (NBS) in methanol/petroleum ether yields 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one .
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Nucleophilic Substitution: Reacting the brominated intermediate with pyridine-2-carboxylic acid in dimethylformamide (DMF) using K₂CO₃ as a base produces the target compound after recrystallization .
Reaction Optimization
Key parameters:
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Temperature: Room temperature (298 K) minimizes side reactions .
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Solvent: DMF enhances solubility of aromatic intermediates .
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Yield: Typical isolated yields range from 65% to 78% after column chromatography .
Physicochemical Properties
Spectral Data
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¹H NMR (500 MHz, CDCl₃): δ 8.65 (d, J = 4.5 Hz, 1H, Py-H), 8.30–8.25 (m, 2H, Biphenyl-H), 7.75–7.60 (m, 6H, Biphenyl-H), 7.50–7.45 (m, 1H, Py-H) .
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¹³C NMR (126 MHz, CDCl₃): δ 155.2 (Py-C2), 149.1 (Py-C6), 141.5–126.3 (Biphenyl-C), 123.8 (Py-C4) .
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| LogP | 3.82 ± 0.12 | HPLC (C18 column) |
| Aqueous Solubility | 0.45 mg/mL (25°C) | Shake-flask method |
Biological Activity and Applications
Tyrosinase Inhibition
Structural analogs such as 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate exhibit potent tyrosinase inhibitory activity (IC₅₀ = 1.8–3.2 μM), suggesting potential utility in treating hyperpigmentation disorders . Molecular docking studies indicate that the biphenyl moiety occupies the enzyme's hydrophobic pocket, while the pyridine nitrogen coordinates with copper ions at the active site .
Material Science Applications
The extended π-system enables use in:
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